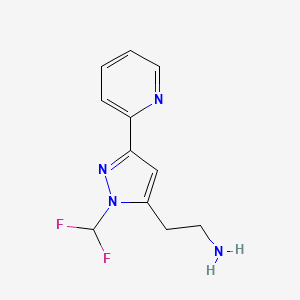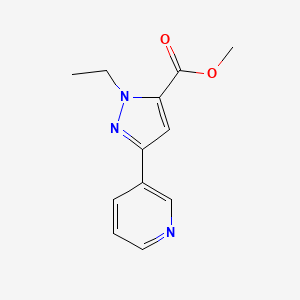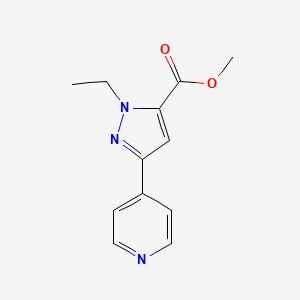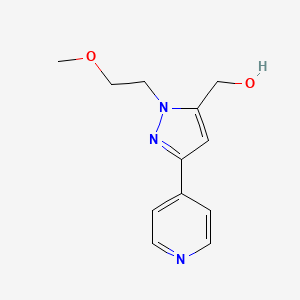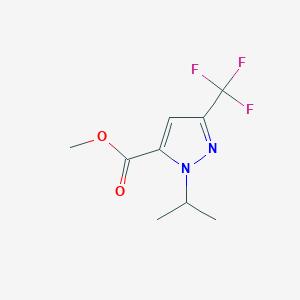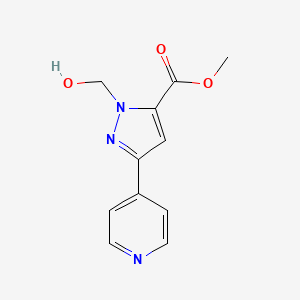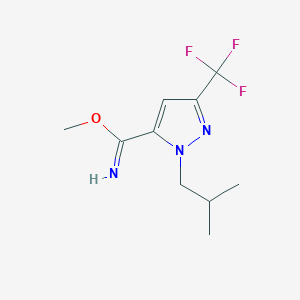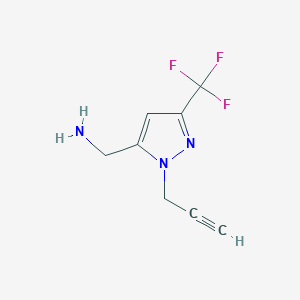![molecular formula C13H13N3S B1480863 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098030-63-6](/img/structure/B1480863.png)
1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has been studied for its potential applications in the fields of medicine and organic chemistry. This compound has a cyclopropylmethyl group attached to a thiophene-2-yl group, and an imidazo[1,2-b]pyrazole ring. It is a colorless to pale yellow solid at room temperature.
Scientific Research Applications
Cytotoxic Activities
Heterocyclic compounds synthesized from related structures have shown significant cytotoxic activities against various cell lines. For instance, the synthesis and biological evaluation of certain heterocyclic derivatives have led to the identification of compounds with potent cytotoxic activities. This suggests the potential of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole derivatives for developing anticancer agents (Hegazi et al., 2010).
Antimicrobial and Antidepressant Activity
Compounds with thiophene and pyrazole moieties have been evaluated for their antimicrobial and antidepressant activities. The structural features of these heterocycles contribute to their interaction with biological targets, leading to significant bioactivities. For example, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides exhibited antidepressant activity, highlighting the therapeutic potential of such scaffolds in neuropsychiatric disorders (Mathew et al., 2014).
Synthesis of Novel Heterocycles
The utility of compounds like this compound in the synthesis of new heterocyclic structures has been demonstrated. These synthetic efforts aim to explore diverse biological activities and potential applications in drug development. For instance, the synthesis of new thieno[2,3-b]-thiophene derivatives and their evaluation for various biological activities showcase the versatility of related heterocyclic compounds in medicinal chemistry (Mabkhot et al., 2010).
Mechanism of Action
Target of Action
Compounds like “1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole” often interact with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound could bind to its target(s) and modulate their activity. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular process .
Biochemical Pathways
The compound’s effects would depend on the biochemical pathways in which its targets are involved. For example, if the compound targets an enzyme in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and molecular size could influence these properties .
Result of Action
The compound’s action could result in changes at the molecular and cellular levels, such as altered gene expression, changes in cell signaling, or cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as carbonic anhydrase isoenzymes IX and XII, which are associated with cancer cells . The compound’s interaction with these enzymes suggests its potential as an anticancer agent. Additionally, it may interact with other biomolecules involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines, such as MCF7 breast cancer cells, without significantly affecting the cell cycle distribution . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for targeted cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of target enzymes, such as carbonic anhydrase isoenzymes . This binding leads to enzyme inhibition, which in turn affects various cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism. Additionally, its involvement in specific metabolic pathways may influence its therapeutic potential and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can significantly impact its therapeutic effects. Understanding the transport mechanisms and distribution patterns is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cytoplasm, nucleus, or other subcellular structures can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-thiophen-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-12(17-7-1)11-8-13-15(9-10-3-4-10)5-6-16(13)14-11/h1-2,5-8,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRDHMWTFLOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




